2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile is a complex organic compound with a triazole backbone, typically synthesized for its applications in various fields of chemistry and biology. This compound is known for its stability and the versatility it offers in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile often involves a multistep process starting with the preparation of the 1,2,4-triazole ring. The synthesis typically proceeds through the following steps:
Preparation of the 1,2,4-triazole ring by cyclization of appropriate hydrazides with nitriles.
Introduction of the tert-butyl phenyl group via electrophilic aromatic substitution.
Addition of the acetonitrile moiety.
These reactions are conducted under controlled temperatures, usually ranging between 50 to 100°C, and often require catalysts or strong acids to facilitate the process.
Industrial Production Methods
On an industrial scale, this compound is synthesized in batch reactors, allowing for precise control over reaction conditions. Solvents like toluene or DMF (dimethylformamide) are commonly used to maintain solubility of intermediates and final products. Purification typically involves crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation to form more reactive intermediates.
Reduction: : Reduction reactions can modify the triazole ring or the nitrile group.
Substitution: : Both the aromatic ring and the triazole moiety are sites for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Often performed using reagents like potassium permanganate or chromium trioxide.
Reduction: : Commonly employed reagents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Various halogenating agents and nucleophiles are used under conditions ranging from mild to highly acidic or basic environments.
Major Products Formed from These Reactions
Oxidation products often lead to increased polarity and reactivity.
Reduction typically simplifies the compound to more stable and less reactive forms.
Scientific Research Applications
Chemistry
Synthesis of New Materials: : Utilized in the creation of new polymers and resins.
Catalysis: : Acts as a ligand in catalytic reactions, influencing reactivity and selectivity.
Biology
Antimicrobial Agents: : Exhibits potential antimicrobial properties, making it a candidate for drug development.
Enzyme Inhibition: : Used in studies focused on inhibiting specific enzymes involved in disease pathways.
Medicine
Drug Development: : Acts as a scaffold for designing new pharmaceuticals targeting various diseases.
Cancer Research: : Investigated for its potential to inhibit growth of cancer cells.
Industry
Agricultural Chemicals: : Employed in the synthesis of pesticides and herbicides.
Performance Materials: : Used in the development of high-performance materials for electronics and other advanced technologies.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, particularly by binding to specific enzymes or receptors. The triazole ring is known to form stable complexes with metal ions, which can disrupt enzyme functions or facilitate the transport of active molecules. The tert-butyl phenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-triazol-1-yl}acetonitrile
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-oxadiazol-1-yl}acetonitrile
2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-1,2,4-thiadiazol-1-yl}acetonitrile
Highlighting Its Uniqueness
Compared to similar compounds, 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile features a unique combination of stability and reactivity. The triazole ring provides a stable backbone, while the tert-butyl phenyl group enhances its lipophilicity, making it suitable for applications in both aqueous and organic environments.
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-11-17-18(10-9-16)14(20)19(11)13-7-5-12(6-8-13)15(2,3)4/h5-8H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBTWNUXXUQJGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)C(C)(C)C)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.